molecular formula C15H24O2 B12678504 (Octahydro-4,7-methano-1H-indenyl)methyl butyrate CAS No. 93983-74-5

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate

Cat. No.: B12678504
CAS No.: 93983-74-5
M. Wt: 236.35 g/mol
InChI Key: XTDIPJOCJZHMMU-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenyl group attached to a methyl butyrate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate typically involves the esterification of (Octahydro-4,7-methano-1H-indenyl)methanol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is utilized in various scientific research fields, including:

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-indenyl)methanol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-4,7-methano-1H-indenyl)methyl acetate
  • (Octahydro-4,7-methano-1H-indenyl)methyl propionate
  • (Octahydro-4,7-methano-1H-indenyl)methyl valerate

Uniqueness

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

93983-74-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-tricyclo[5.2.1.02,6]decanylmethyl butanoate

InChI

InChI=1S/C15H24O2/c1-2-3-14(16)17-9-12-6-7-13-10-4-5-11(8-10)15(12)13/h10-13,15H,2-9H2,1H3

InChI Key

XTDIPJOCJZHMMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCC2C1C3CCC2C3

Origin of Product

United States

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